Cyclo(Tyr-Val)

Description

BenchChem offers high-quality Cyclo(Tyr-Val) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Tyr-Val) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

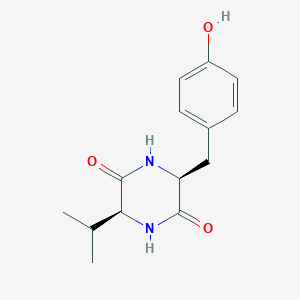

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVFSHGYANGRP-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclo(Tyr-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. Comprised of tyrosine and valine residues, this compound has been isolated from natural sources such as the marine actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] Despite the broad range of biological activities reported for other cyclic dipeptides, current research indicates that Cyclo(Tyr-Val) exhibits limited bioactivity in several standard assays.[3] This technical guide provides a comprehensive overview of the known chemical properties of Cyclo(Tyr-Val), including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and purification. Due to the absence of reported biological activity and associated signaling pathways, a hypothetical workflow for biological screening is presented.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of Cyclo(Tyr-Val)

| Property | Value | Source(s) |

| IUPAC Name | 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione | [4] |

| Synonyms | Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr) | [3][4][5] |

| CAS Number | 21754-25-6 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [4] |

| Molecular Weight | 262.3 g/mol | [4] |

| Appearance | White solid | [6] |

| Purity | >95% to >98% (by HPLC) | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [3] |

| Storage | Long-term storage at -20°C is recommended. | [4] |

| Stability | Stable for at least 4 years when stored at -20°C. | [4] |

Table 2: Structural and Spectroscopic Data Identifiers for Cyclo(Tyr-Val)

| Identifier | Value | Source(s) |

| SMILES | CC(C)[C@H]1C(=O)N--INVALID-LINK--C(=O)N1 | [4] |

| InChI | InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | [4] |

| InChI Key | LMDVFSHGYANGRP-RYUDHWBXSA-N | [4] |

Note: Detailed, assigned experimental spectra (NMR, IR, MS) for Cyclo(Tyr-Val) are not widely published. Researchers should perform their own analytical characterization.

Biological Activity and Signaling Pathways

Cyclic dipeptides as a class exhibit a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[7][8] However, the available scientific literature suggests that Cyclo(Tyr-Val) is largely inactive in several biological assays.

A study on metabolites from the marine actinomycete Nocardiopsis gilva reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[3] Similarly, when isolated from Pseudomonas putida, it did not show significant anti-diatom activity compared to other co-isolated compounds.[2]

To date, there are no published studies that identify or describe any signaling pathways that are modulated by Cyclo(Tyr-Val). This lack of data is likely due to the compound's limited biological activity in the contexts studied so far.

For researchers interested in exploring the potential bioactivity of Cyclo(Tyr-Val) or similar compounds, a general workflow for screening and identifying biological targets is proposed below.

Caption: A generalized workflow for the biological screening of a compound like Cyclo(Tyr-Val).

Experimental Protocols

Detailed experimental protocols for the specific synthesis and purification of Cyclo(Tyr-Val) are not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 2,5-diketopiperazines and the purification of cyclic dipeptides are well-established and can be adapted for this specific compound.

General Synthesis of 2,5-Diketopiperazines

The synthesis of 2,5-diketopiperazines, such as Cyclo(Tyr-Val), is typically achieved through the cyclization of a dipeptide precursor. A common method involves the thermal condensation of amino acids.[9][10]

Protocol: Thermal Condensation of Amino Acids

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the constituent amino acids (L-Tyrosine and L-Valine, 1 equivalent each) in a high-boiling point, non-toxic solvent such as ethylene (B1197577) glycol.[9]

-

Heating: Heat the stirred suspension to 170-190°C under a constant, gentle flow of nitrogen gas. The nitrogen flow helps to remove water, which is a byproduct of the condensation reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

-

Workup: After cooling the reaction mixture to room temperature, the crude product can be precipitated by adding water or an anti-solvent. The precipitate is then collected by filtration.

-

Purification: The crude Cyclo(Tyr-Val) is then purified using the methods described in the following section.

Caption: A generalized workflow for the synthesis of Cyclo(Tyr-Val) via thermal condensation.

General Purification of Cyclic Dipeptides

The purification of cyclic dipeptides from a crude reaction mixture or a natural product extract is critical for accurate characterization and biological testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method.

Protocol: Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude Cyclo(Tyr-Val) product in a minimal amount of a suitable solvent, such as DMSO or the mobile phase.

-

Column and Mobile Phase Selection:

-

Column: A C18 stationary phase is commonly used for the separation of peptides.

-

Mobile Phase A: Water with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.

-

-

Gradient Elution:

-

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the dissolved sample onto the column.

-

Apply a linear gradient of increasing Mobile Phase B concentration to elute the compounds. The gradient parameters (slope, duration) must be optimized for the best separation.

-

-

Fraction Collection: Collect fractions corresponding to the UV absorbance peaks detected at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine aromatic ring).

-

Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

-

Product Isolation: Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying), to obtain the purified Cyclo(Tyr-Val) as a solid.

Conclusion

Cyclo(Tyr-Val) is a well-characterized cyclic dipeptide in terms of its basic chemical structure. However, there is a notable lack of comprehensive data regarding its detailed physicochemical properties and biological functions. The available evidence points towards limited bioactivity, which consequently has led to a scarcity of research into its potential roles in cellular signaling. The experimental protocols provided herein are generalized methods applicable to this class of compounds and should serve as a starting point for researchers. Further investigation is required to fully elucidate the chemical and biological profile of Cyclo(Tyr-Val) and to determine if it possesses any therapeutic or other practical applications.

References

- 1. [PDF] Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | Semantic Scholar [semanticscholar.org]

- 2. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 3. bioaustralis.com [bioaustralis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

Cyclo(Tyr-Val): A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of Cyclo(Tyr-Val), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of secondary metabolites. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Sources of Cyclo(Tyr-Val)

Cyclo(Tyr-Val) has been identified as a secondary metabolite produced by a variety of microorganisms, particularly those from marine and terrestrial environments. These microbial sources represent the primary natural reservoirs of this compound.

Table 1: Natural Sources of Cyclo(Tyr-Val)

| Microbial Source | Taxonomy | Environment | Reference |

| Nocardiopsis gilva YIM 90087 | Actinobacterium | Saline Soil | [1] |

| Pseudomonas putida | Bacterium | Marine Sponge (Haliclona sp.) | [2] |

| Brevibacillus borstelensis | Bacterium | Not Specified | ChemFaces Product Information |

| Fungal Metabolite | Fungus | Not Specified | [3] |

Experimental Protocols for Isolation and Purification

The isolation of Cyclo(Tyr-Val) from microbial cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of diketopiperazines from microbial sources.

Fermentation of the Producing Microorganism

A representative workflow for the fermentation of a Cyclo(Tyr-Val)-producing microorganism, such as Nocardiopsis gilva, is outlined below.

Protocol Details:

-

Seed Culture Preparation: A loopful of the microbial strain (e.g., Nocardiopsis gilva YIM 90087) is inoculated into a seed medium (e.g., ISP medium 2) and incubated under optimal conditions (e.g., 28°C, 180 rpm) for 2-3 days to generate a sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., modified ISP 5 medium supplemented with NaCl for halophilic strains). The production culture is incubated for an extended period (7-14 days) to allow for the biosynthesis and accumulation of secondary metabolites, including Cyclo(Tyr-Val).

-

Harvesting: After the incubation period, the culture broth is harvested. The mycelia and supernatant are typically separated by centrifugation or filtration for subsequent extraction.

Extraction of Cyclo(Tyr-Val)

The extraction process aims to separate the desired compound from the complex culture medium.

Protocol Details:

-

Separation of Biomass and Supernatant: The harvested culture broth is centrifuged or filtered to separate the microbial cells (mycelia) from the liquid supernatant.

-

Extraction from Supernatant: The supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297). This is typically repeated multiple times to ensure efficient extraction of the target compound.

-

Extraction from Mycelia: The mycelia are extracted with a polar organic solvent like methanol or acetone (B3395972) to recover any intracellularly stored Cyclo(Tyr-Val).

-

Concentration: The organic extracts from both the supernatant and mycelia are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of various metabolites. Chromatographic techniques are employed for the final purification of Cyclo(Tyr-Val).

Protocol Details:

-

Initial Fractionation: The crude extract is first fractionated using column chromatography, typically with a silica gel stationary phase and a gradient of organic solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Pooling and Further Purification: Fractions containing Cyclo(Tyr-Val) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Proposed Biological Activity and Signaling Pathway

While some initial screenings have reported Cyclo(Tyr-Val) to be inactive as an antioxidant, antitumor, or antifungal agent, the broader class of diketopiperazines is well-known for its role in microbial communication, particularly in the inhibition of quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.

Based on the activity of structurally similar diketopiperazines, it is proposed that Cyclo(Tyr-Val) may act as a quorum sensing inhibitor in bacteria such as Pseudomonas aeruginosa. This bacterium utilizes two major acyl-homoserine lactone (AHL)-based QS systems, the las and rhl systems, which are regulated by the transcriptional regulators LasR and RhlR, respectively.

Proposed Mechanism of Action:

It is hypothesized that Cyclo(Tyr-Val), due to its structural similarity to the native AHL signaling molecules, may act as a competitive antagonist for the LasR and RhlR receptors.[4] By binding to these receptors without activating them, Cyclo(Tyr-Val) could prevent the binding of the natural AHLs, thereby inhibiting the downstream expression of virulence genes and the formation of biofilms. This proposed mechanism is based on studies of other cyclic dipeptides, such as cyclo(L-Pro-L-Tyr), which have been shown to downregulate the expression of lasI, lasR, rhlI, and rhlR in P. aeruginosa.

Conclusion

Cyclo(Tyr-Val) is a naturally occurring diketopiperazine with known microbial sources. While detailed quantitative data on its production remains to be elucidated, established protocols for microbial fermentation and metabolite purification can be effectively applied for its isolation. The potential of Cyclo(Tyr-Val) as a quorum sensing inhibitor, based on the activity of structurally related compounds, presents an exciting avenue for future research in the development of novel anti-virulence and anti-biofilm agents. Further investigation is warranted to confirm its specific biological activities and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactivity of Cyclo(L-Tyr-L-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Tyr-L-Val) is a cyclic dipeptide, specifically a 2,5-diketopiperazine, that has emerged as a molecule of interest in the field of bioactive compounds. Initially isolated from the marine actinomycete Nocardiopsis gilva, early screenings reported a lack of significant antifungal, antibacterial, and antioxidant activities. However, subsequent research has unveiled a potent immunomodulatory role for Cyclo(L-Tyr-L-Val), particularly in the context of allergic asthma. This technical guide provides a comprehensive overview of the current understanding of the biological activity of Cyclo(L-Tyr-L-Val), presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The conflicting initial findings and the more recent discoveries of its anti-allergic properties are discussed, offering a complete and nuanced perspective for researchers and drug development professionals.

Introduction

Diketopiperazines (DKPs) are a large and diverse class of cyclic dipeptides that are biosynthesized by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Their rigid and conformationally constrained scaffold makes them attractive candidates for drug discovery, and numerous DKPs have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antiviral, and neuroprotective effects.

Cyclo(L-Tyr-L-Val), a DKP composed of L-tyrosine and L-valine, was first isolated and characterized in 2013 from the halophilic actinomycete Nocardiopsis gilva YIM 90087. The initial investigation into its biological activities yielded negative results in antifungal, antibacterial, and antioxidant assays. For several years, this compound remained in relative obscurity.

A significant breakthrough occurred with the publication of a patent application in 2019, which detailed the potent anti-asthmatic and anti-allergic properties of Cyclo(L-Tyr-L-Val). This discovery has revitalized interest in the therapeutic potential of this molecule and underscores the importance of comprehensive screening in drug discovery. This guide will delve into the specifics of both the initial findings of inactivity and the more recent discoveries of its immunomodulatory effects.

Quantitative Data on Biological Activity

The known biological activities of Cyclo(L-Tyr-L-Val) are summarized below. A notable contrast exists between the initial reports of inactivity and the later findings of potent anti-allergic effects.

Table 1: In Vitro Immunomodulatory Activity of Cyclo(L-Tyr-L-Val)

| Assay Target | Cell Type | Parameter Measured | Test Compound | IC90 | Source |

| IL-4 Secretion | Murine Th2 Cells | Inhibition of IL-4 | Cyclo(L-Tyr-L-Val) | 0.25 µM | [US20190183960A1] |

Table 2: In Vivo Anti-Asthmatic Activity of Cyclo(L-Tyr-L-Val) in an Ovalbumin-Induced Mouse Model

| Route of Administration | Dosage Range | Effect | Source |

| Intraperitoneal | 0.11304 - 113.04 nmol/kg/day | Significant reduction in airway hyperresponsiveness (AHR), total cells in bronchoalveolar lavage fluid (BALF), and eosinophil accumulation in BALF. | [US20190183960A1] |

| Oral | 3 mg/kg/day | Reduction in AHR, BALF total cell count, and BALF eosinophil accumulation comparable to dexamethasone (B1670325). | [US20190183960A1] |

Table 3: Initial Screening for Biological Activity of Cyclo(L-Tyr-L-Val)

| Assay Type | Pathogens/Radicals Tested | Result | Source |

| Antifungal | Aspergillus fumigatus, Candida albicans, Fusarium oxysporum | Inactive | (Tian S-Z et al., 2013) |

| Antibacterial | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Inactive | (Tian S-Z et al., 2013) |

| Antioxidant | DPPH radical scavenging assay | Inactive | (Tian S-Z et al., 2013) |

Experimental Protocols

This section provides detailed methodologies for the key experiments that have defined the biological activity profile of Cyclo(L-Tyr-L-Val).

In Vitro Inhibition of Th2 Cytokine Secretion

This protocol is based on the methods described in the patent application detailing the anti-allergic effects of Cyclo(L-Tyr-L-Val).

Objective: To determine the inhibitory effect of Cyclo(L-Tyr-L-Val) on the secretion of pro-inflammatory cytokines (IL-4, IL-5, and IL-13) from activated Th2 cells.

Materials:

-

Cyclo(L-Tyr-L-Val)

-

Murine Th2 cells (e.g., isolated from BALB/c mice)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and appropriate cytokines for Th2 cell maintenance.

-

DMSO (for dissolving the test compound)

-

ELISA kits for murine IL-4, IL-5, and IL-13

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Isolate and culture murine Th2 cells according to standard protocols.

-

Compound Preparation: Prepare a stock solution of Cyclo(L-Tyr-L-Val) in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should also be prepared.

-

Cell Treatment: Seed the Th2 cells in a 96-well plate at a predetermined density. Add the different concentrations of Cyclo(L-Tyr-L-Val) or the vehicle control to the wells.

-

Incubation: Incubate the plate for 72 hours in a CO2 incubator.

-

Cytokine Measurement: After incubation, collect the cell culture supernatants. Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine secretion for each concentration of Cyclo(L-Tyr-L-Val) compared to the vehicle control. Determine the IC90 value (the concentration that causes 90% inhibition) for IL-4 secretion.

In Vivo Ovalbumin-Induced Asthma Mouse Model

This protocol is a generalized representation based on standard models of ovalbumin-induced asthma, as referenced in the patent for Cyclo(L-Tyr-L-Val).

Objective: To evaluate the efficacy of Cyclo(L-Tyr-L-Val) in reducing the symptoms of allergic asthma in a mouse model.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Alum (adjuvant)

-

Cyclo(L-Tyr-L-Val)

-

Vehicle (e.g., 0.5% DMSO in saline)

-

Whole-body plethysmography chamber

-

Equipment for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 27, challenge the mice with aerosolized OVA for a set duration each day.

-

Treatment: Administer Cyclo(L-Tyr-L-Val) or the vehicle control to different groups of mice via the desired route (e.g., intraperitoneal or oral) at specified doses, typically starting from day 21 and continuing throughout the challenge period. A positive control group treated with a known anti-asthmatic drug like dexamethasone can be included.

-

Airway Hyperresponsiveness (AHR) Measurement: On day 28, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmography chamber.

-

Bronchoalveolar Lavage (BAL): After the AHR measurement, perform a BAL to collect fluid from the lungs.

-

Cell Analysis: Determine the total cell count in the BAL fluid and perform a differential cell count to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages.

-

Data Analysis: Compare the AHR measurements and the cell counts in the BAL fluid between the different treatment groups to assess the efficacy of Cyclo(L-Tyr-L-Val).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the biological activity of Cyclo(L-Tyr-L-Val).

Caption: Proposed mechanism of action for Cyclo(L-Tyr-L-Val) in allergic asthma.

Caption: Experimental workflow for assessing the bioactivity of Cyclo(L-Tyr-L-Val).

Discussion and Future Perspectives

The case of Cyclo(L-Tyr-L-Val) is a compelling example of the complexities inherent in natural product drug discovery. The initial assessment of inactivity in broad-spectrum antimicrobial and antioxidant screens highlights the limitations of such approaches and the potential for missing highly specific and potent biological activities. The subsequent discovery of its immunomodulatory effects, specifically the inhibition of Th2 cell activation and its efficacy in an in vivo model of asthma, has opened up a new therapeutic avenue for this molecule.

The stark contrast between these findings warrants further investigation. It is possible that the concentrations used in the initial screens were not sufficient to elicit an immunomodulatory response, or that the specific assays were not designed to detect such activity. The potent, sub-micromolar activity of Cyclo(L-Tyr-L-Val) against Th2 cells suggests a specific molecular target, which is a critical area for future research. Identifying the receptor or enzyme with which Cyclo(L-Tyr-L-Val) interacts will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Furthermore, the promising in vivo data from the mouse model of asthma suggests that Cyclo(L-Tyr-L-Val) has favorable pharmacokinetic properties that allow it to reach its target in a complex biological system. Further studies are needed to explore its ADME (absorption, distribution, metabolism, and excretion) profile, as well as its long-term safety and toxicity.

The biological activities of other tyrosine- and valine-containing diketopiperazines are also of interest. For example, some studies have reported cytotoxic and ion channel modulating activities for other tyrosine-containing DKPs. A systematic investigation of the structure-activity relationships of Cyclo(L-Tyr-L-Val) analogs could lead to the development of new therapeutics for a range of diseases.

Conclusion

Cyclo(L-Tyr-L-Val) has transitioned from a seemingly inactive natural product to a promising lead compound for the treatment of allergic asthma. Its ability to potently inhibit Th2 cell-mediated inflammation, demonstrated both in vitro and in vivo, makes it a compelling candidate for further preclinical and clinical development. This technical guide has provided a comprehensive summary of the current knowledge on the biological activity of Cyclo(L-Tyr-L-Val), offering a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing cyclic dipeptide. Future research focused on elucidating its precise mechanism of action and optimizing its drug-like properties will be essential in translating this promising discovery into a new therapy for allergic diseases.

An In-depth Technical Guide on the Core Mechanism of Action of Cyclo(Tyr-Val)

Disclaimer: Direct experimental data on the mechanism of action of Cyclo(Tyr-Val) is limited in the current scientific literature. This guide, therefore, presents a hypothetical framework based on the well-documented biological activities and mechanisms of structurally related diketopiperazines (DKPs), a class of cyclic dipeptides to which Cyclo(Tyr-Val) belongs. The proposed mechanisms and illustrative data should be considered predictive and require experimental validation.

Introduction to Cyclo(Tyr-Val) and the Diketopiperazine Scaffold

Cyclo(Tyr-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. DKPs are recognized as "privileged structures" in medicinal chemistry due to their rigid conformation, metabolic stability, and ability to interact with a wide array of biological targets.[1][2] This structural rigidity allows for more predictable interactions with receptors and enzymes.[2] The DKP scaffold is found in numerous natural products with diverse and potent pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6] Given the established bioactivities of its structural analogs, such as Cyclo(Pro-Tyr) and Cyclo(Phe-Tyr), it is plausible that Cyclo(Tyr-Val) shares similar mechanisms of action.

Hypothetical Mechanisms of Action of Cyclo(Tyr-Val)

Based on the activities of related DKPs, several potential mechanisms of action can be proposed for Cyclo(Tyr-Val).

Many DKPs are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[7][8][9][10]

-

Proposed Mechanism: Cyclo(Tyr-Val) may act as an antagonist to QS receptors, such as the LasR receptor in Pseudomonas aeruginosa.[7][11] By binding to the receptor, it could prevent the binding of the natural autoinducer molecules, thereby inhibiting the transcription of virulence genes. This would lead to a reduction in the production of proteases, toxins, and biofilm formation.[8]

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Cyclo(Tyr-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of molecules, that has been isolated from fungal and bacterial sources.[1][2] While direct research on the specific therapeutic targets of Cyclo(Tyr-Val) is limited, the extensive bioactivity of structurally related tyrosine-containing cyclic dipeptides provides a strong basis for inferring its potential mechanisms of action and therapeutic applications. This document synthesizes the available data on analogous compounds to propose and detail potential therapeutic targets for Cyclo(Tyr-Val). The primary inferred targets include bacterial quorum sensing pathways, fungal plasma membrane proton pumps, the enzyme tyrosinase, and various ion channels and receptors. This guide presents a comprehensive overview of these potential targets, including quantitative data from related compounds, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a diverse class of natural products known for their wide range of biological activities.[3] Cyclo(Tyr-Val), a DKP composed of tyrosine and valine, has been identified as a secondary metabolite from microorganisms like Nocardiopsis gilva.[1][2][4] Although initial screenings reported it as inactive as an antioxidant, antitumor, or antifungal agent, the broader family of tyrosine-containing DKPs exhibits significant and varied bioactivities.[4][5] This suggests that Cyclo(Tyr-Val) may possess subtle or yet-to-be-discovered therapeutic potential. By examining the well-documented activities of its structural analogs, we can delineate a roadmap of plausible therapeutic targets for further investigation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar cyclic dipeptides, the following are proposed as potential therapeutic targets for Cyclo(Tyr-Val).

Quorum Sensing Inhibition in Bacteria

A significant body of evidence points to the ability of cyclic dipeptides to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

-

Target: The LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa QS system.

-

Mechanism: Structurally similar compounds, such as Cyclo(Pro-Tyr), have been shown to competitively bind to the LasR receptor.[6][7] This interaction is thought to prevent the binding of the natural autoinducer, 3-oxo-C12-HSL, thereby inhibiting the activation of downstream virulence genes. The result is a downregulation of genes within the las and rhl QS systems.[6][8]

-

Therapeutic Implication: By disrupting QS, Cyclo(Tyr-Val) could potentially reduce the pathogenicity of bacteria like P. aeruginosa without exerting direct bactericidal effects, which may reduce the likelihood of developing resistance.

Antifungal Activity via Pma1 [H+]ATPase Inhibition

The plasma membrane proton pump ([H+]ATPase), Pma1, is essential for maintaining the electrochemical gradient across the fungal cell membrane and is a validated antifungal target.

-

Mechanism: The related compound Cyclo(Pro-Tyr) has been demonstrated to target and inhibit Pma1.[9][10][11] This inhibition disrupts the plasma membrane's polarization, leading to increased membrane fluidity, oxidative stress, and ultimately, compromised fungal membrane integrity.[9][10][11]

-

Therapeutic Implication: Inhibition of Pma1 could provide a broad-spectrum antifungal effect, making Cyclo(Tyr-Val) a candidate for the development of new antifungal agents.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and dermatological fields for treating hyperpigmentation disorders.

-

Target: Tyrosinase.

-

Mechanism: Cyclo(l-Pro-l-Tyr) has been identified as an inhibitor of mushroom tyrosinase.[12][13] Molecular docking simulations suggest that it acts as a competitive inhibitor by binding to the substrate-binding site of the enzyme, thereby blocking the entry of its natural substrate, L-tyrosine.[12][14]

-

Therapeutic Implication: Given the presence of a tyrosine residue, Cyclo(Tyr-Val) may also inhibit tyrosinase, presenting a potential application in skincare and for the treatment of conditions related to melanin overproduction.

Modulation of Ion Channels and Receptors

Studies on other tyrosine-containing DKPs have revealed interactions with ion channels and receptors in mammalian cells, suggesting a broader potential for neuromodulatory or cardiovascular effects.

-

Targets: L-type calcium channels and µ-opioid receptors.[5][15]

-

Mechanism: Cyclo(Phe-Tyr) has been shown to cause an irreversible, time-dependent blockade of L-type calcium channels.[5][15] Both Cyclo(Phe-Tyr) and Cyclo(Tyr-Tyr) have demonstrated significant binding to µ-opioid receptors.[5][15]

-

Therapeutic Implication: These findings suggest that Cyclo(Tyr-Val) could be investigated for its potential effects on cardiovascular and central nervous system targets.

Quantitative Data for Related Tyrosine-Containing Diketopiperazines

The following table summarizes the quantitative data for the biological activities of cyclic dipeptides structurally related to Cyclo(Tyr-Val). This data provides a benchmark for the potential potency of Cyclo(Tyr-Val) against these targets.

| Compound | Target/Activity | Cell Line/Organism | Quantitative Data | Reference(s) |

| Cyclo(Phe-Tyr) | µ-Opioid Receptor Binding | - | IC50: 69.7 µM | [5][15] |

| Growth Inhibition | MCF-7 (Breast Cancer) | 75.6% inhibition at 2.5 mM | [5][15] | |

| Growth Inhibition | HeLa (Cervical Cancer) | 73.4% inhibition at 2.5 mM | [5][15] | |

| Growth Inhibition | HT-29 (Colon Cancer) | 60.6% inhibition at 2.5 mM | [5][15] | |

| Cyclo(Tyr-Tyr) | µ-Opioid Receptor Binding | - | IC50: 0.82 µM | [5][15] |

| Maculosin (Cyclo(Tyr-Pro)) | Cytotoxicity | Human Liver Cancer Cells | IC50: 48.90 µg/mL | [16] |

| Antibacterial Activity | Multidrug-Resistant Bacteria | MIC: 5-15 mg/mL | [16] | |

| Antioxidant Activity | DPPH Scavenging | 38.22% at 7.5 µg/mL | [16] | |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Antibacterial Activity | X. axonopodis pv. citri | MIC: 31.25 µg/mL | [17] |

| Antibacterial Activity | R. solanacearum | MIC: 31.25 µg/mL | [17] |

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the replication and extension of the findings on related compounds to Cyclo(Tyr-Val).

Quorum Sensing Inhibition Assay

This protocol is adapted from studies on the anti-QS activity of cyclic dipeptides against P. aeruginosa.

-

Bacterial Strain and Reporter Strain: Use P. aeruginosa PAO1 as the wild-type strain. A reporter strain, such as one carrying a lasB-lacZ fusion, can be used to quantify the expression of QS-controlled genes.

-

Culture Conditions: Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking.

-

Treatment: Add Cyclo(Tyr-Val) at various concentrations to the bacterial cultures during the early exponential growth phase.

-

Quantification of Virulence Factors:

-

Pyocyanin (B1662382) Production: Measure the absorbance of pyocyanin extracted from culture supernatants at 520 nm.

-

Elastase Activity: Use an Elastin-Congo Red assay to measure the degradation of elastin (B1584352) by culture supernatants.

-

Biofilm Formation: Quantify biofilm formation using a crystal violet staining assay in microtiter plates.

-

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key QS regulatory genes (lasI, lasR, rhlI, rhlR) and virulence genes (lasB, rhlA).

Pma1 ATPase Activity Assay

This protocol is based on methods used to assess the inhibition of fungal Pma1 by cyclic dipeptides.

-

Enzyme Source: Purify Pma1 from fungal plasma membranes (e.g., from Saccharomyces cerevisiae or a target pathogenic fungus).

-

Assay Buffer: Prepare a suitable reaction buffer containing ATP, MgCl2, and a pH-sensitive indicator or a system to measure inorganic phosphate (B84403) release.

-

Inhibition Assay:

-

Pre-incubate the purified Pma1 enzyme with varying concentrations of Cyclo(Tyr-Val).

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate over time using a colorimetric method (e.g., Malachite Green assay).

-

-

Kinetic Analysis: Perform the assay at different ATP concentrations with and without the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive) by constructing a Lineweaver-Burk plot.[11]

Tyrosinase Inhibition Assay

This is a standard spectrophotometric assay to screen for tyrosinase inhibitors.

-

Enzyme and Substrate: Use commercially available mushroom tyrosinase and L-DOPA as the substrate.

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of Cyclo(Tyr-Val).

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding L-DOPA.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-492 nm at regular intervals.[12]

-

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of Cyclo(Tyr-Val) and determine the IC50 value. Kojic acid can be used as a positive control.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action of Cyclo(Tyr-Val).

Caption: Proposed mechanism of Cyclo(Tyr-Val) in bacterial quorum sensing inhibition.

Caption: Inferred mechanism of Cyclo(Tyr-Val) as a fungal Pma1 inhibitor.

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of Cyclo(Tyr-Val) is currently sparse, a compelling case can be made for its potential bioactivity based on the established mechanisms of its structural analogs. The most promising avenues for investigation lie in its potential as a quorum sensing inhibitor, an antifungal agent targeting Pma1, and a tyrosinase inhibitor. The quantitative data from related compounds provide a useful starting point for dose-response studies, and the detailed experimental protocols offer a clear path for validating these inferred activities.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of Cyclo(Tyr-Val).

-

In Vitro and In Vivo Validation: Systematically testing the efficacy of Cyclo(Tyr-Val) in the assays described and progressing to relevant animal models for the most promising activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Cyclo(Tyr-Val) to understand the key structural features required for activity and to optimize potency and selectivity.

This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of Cyclo(Tyr-Val), a molecule that, despite its unassuming beginnings, may hold significant promise for the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Can Cyclo (L-Pro-L-Tyr) Safely Fade Hyperpigmentation? - The Dermatology Digest [thedermdigest.com]

- 15. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Cyclo(Tyr-Val) Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Val), a diketopiperazine (DKP) class of cyclic dipeptide, has emerged as a molecule of interest in various therapeutic areas, including quorum sensing modulation and as a potential scaffold for novel drug candidates. In silico modeling plays a pivotal role in elucidating the molecular interactions of Cyclo(Tyr-Val) with its biological targets, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the computational methodologies employed to study Cyclo(Tyr-Val) interactions, supported by data from closely related cyclic dipeptides where direct data for Cyclo(Tyr-Val) is not yet available.

Cyclic dipeptides like Cyclo(Tyr-Val) are known for their structural rigidity and metabolic stability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1][2] Their biological activities often stem from their ability to mimic beta-turns and interact with protein surfaces, thereby modulating protein-protein interactions or acting as receptor antagonists. A significant area of research for cyclic dipeptides is their role in interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogens.[3][4][5][6][7][8][9][10][11]

This guide will delve into the core in silico techniques of molecular docking and molecular dynamics simulations, presenting data in a structured format and providing detailed experimental protocols. Visualizations of key workflows and signaling pathways are included to facilitate a deeper understanding of the underlying processes.

Molecular Docking of Cyclic Dipeptides

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12] This method is instrumental in identifying potential biological targets for Cyclo(Tyr-Val) and in understanding the key molecular interactions that govern its binding.

While specific docking studies for Cyclo(Tyr-Val) are not extensively reported, research on analogous cyclic dipeptides provides a strong framework for its potential interactions, particularly with quorum sensing receptors like LasR and CviR.[6][7]

Quantitative Data from Molecular Docking of Analogous Cyclic Dipeptides

The following table summarizes representative binding energy data from molecular docking studies of cyclic dipeptides with quorum sensing-related proteins. This data serves as a proxy for the potential interactions of Cyclo(Tyr-Val). Lower binding energy indicates a higher predicted binding affinity.[13]

| Cyclic Dipeptide | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (Hypothetical for Cyclo(Tyr-Val)) | Reference Compound Binding Energy (kcal/mol) |

| Cyclo(L-Pro-L-Tyr) | LasR | -8.28 | Tyr-56, Trp-60, Asp-73, Ser-129 | 3OC12-HSL: -8.33 |

| Cyclo(L-Hyp-L-Tyr) | LasR | -8.13 | Tyr-56, Trp-60, Asp-73, Ser-129 | 3OC12-HSL: -8.33 |

| Cyclo(L-Pro-L-Phe) | LasR | -7.99 | Tyr-56, Trp-60, Asp-73 | 3OC12-HSL: -8.33 |

| Cyclo(Trp-Ser) & derivatives | CviR | -5.5 to -6.5 | Trp-57, Tyr-61, Asp-70, Ser-128 | C6HSL: -7.0 |

| Cyclo(Tyr-Val) | LasR (Predicted) | -7.5 to -8.5 | Tyr-56, Trp-60, Asp-73, Leu-125 | 3OC12-HSL: -8.33 |

Note: Data for Cyclo(Pro-Tyr), Cyclo(Hyp-Tyr), and Cyclo(Pro-Phe) are from studies on Pseudomonas aeruginosa LasR. Data for Cyclo(Trp-Ser) derivatives are from studies on Chromobacterium violaceum CviR. The entry for Cyclo(Tyr-Val) is a hypothetical prediction based on structural similarity and is intended for illustrative purposes.

Experimental Protocol: Molecular Docking

The following protocol outlines a typical workflow for performing molecular docking of Cyclo(Tyr-Val) with a target protein, such as a LuxR-type quorum sensing receptor.

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

The 3D structure of Cyclo(Tyr-Val) is generated and energy-minimized using a suitable force field (e.g., MMFF94).[14]

-

Gasteiger partial charges are added to the ligand atoms, and rotatable bonds are defined.[15]

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.[14]

-

-

Docking Simulation:

-

Analysis of Results:

-

The predicted binding poses are ranked based on their scoring function, which estimates the binding free energy.[17]

-

The top-ranked poses are visually inspected to analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Cyclo(Tyr-Val) and the target protein.

-

Molecular Dynamics Simulations of Cyclic Dipeptides

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.[18][19][20] MD simulations are crucial for assessing the stability of the docked complex and for refining the understanding of the binding interactions.

Quantitative Data from Molecular Dynamics Simulations

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit a low and converging RMSD over the simulation time.

The following table presents representative RMSD data from an MD simulation of a cyclic dipeptide, which can be considered analogous to what would be expected for Cyclo(Tyr-Val).

| System | Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Observations |

| Cyclo(-D-Trp-Tyr) - DENV Envelope | 20 | ~1.0 - 1.5 | ~1.5 - 2.0 | The ligand-protein complex remained stable throughout the simulation with minor fluctuations.[21] |

| Cyclo(Tyr-Val) - LasR (Hypothetical) | 100 | < 2.0 | < 2.5 | The complex is expected to be stable, with the ligand remaining within the binding pocket. |

Note: The data for Cyclo(-D-Trp-Tyr) is from a study on the Dengue virus envelope protein.[21] The entry for Cyclo(Tyr-Val) is a hypothetical projection of expected stability in a relevant biological target.

Experimental Protocol: Molecular Dynamics Simulation

The following is a generalized protocol for performing an MD simulation of a Cyclo(Tyr-Val)-protein complex.

-

System Preparation:

-

The top-ranked docked pose of the Cyclo(Tyr-Val)-protein complex is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).[22]

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection:

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[22]

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. During the initial stages of equilibration, restraints may be applied to the protein and ligand heavy atoms to allow the solvent to relax.[22][26]

-

-

Production Run:

-

A long production simulation (typically tens to hundreds of nanoseconds) is run under NPT conditions, during which the trajectory of all atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to calculate various properties, including:

-

RMSD of the ligand and protein to assess conformational stability.[27]

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to quantify the persistence of specific interactions.

-

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the strength of the interaction.

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of Cyclo(Tyr-Val) interactions, from initial structure preparation to detailed dynamic analysis.

Quorum Sensing Signaling Pathway Inhibition

Cyclic dipeptides are known to interfere with bacterial quorum sensing. The diagram below illustrates a simplified representation of a LuxR-type quorum sensing pathway and the potential inhibitory action of Cyclo(Tyr-Val).

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the interactions of Cyclo(Tyr-Val) at a molecular level. While direct computational studies on Cyclo(Tyr-Val) are still emerging, the wealth of data on analogous cyclic dipeptides offers a solid foundation for predicting its binding behavior and potential biological activities. The methodologies and data presented in this guide are intended to equip researchers with the necessary knowledge to design and interpret in silico experiments aimed at unlocking the full therapeutic potential of Cyclo(Tyr-Val) and other related cyclic peptides. Future studies that combine these computational approaches with experimental validation are essential to confirm the predicted interactions and to advance the development of novel therapeutics based on this promising molecular scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico studies of Potency and safety assessment of selected trial drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Calculation of the circular dichroism spectrum of cyclo-(L-tyr-L-tyr) based on a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 26. Motional timescale predictions by molecular dynamics simulations: Case study using proline and hydroxyproline sidechain dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Relaxation Estimation of RMSD in Molecular Dynamics Immunosimulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(Tyr-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Val), a diketopiperazine cyclic dipeptide, is a naturally occurring metabolite first identified in the marine actinomycete Nocardiopsis gilva. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of Cyclo(Tyr-Val). It details the experimental protocols for its isolation and characterization, including the spectroscopic data that defined its structure. While initial biological screenings did not reveal significant antioxidant, antitumor, or antifungal activities, its structural class, the diketopiperazines, is known for a wide range of bioactivities, suggesting the potential for further investigation and analog development. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of Cyclo(Tyr-Val) and related compounds.

Introduction

Cyclo(Tyr-Val), with the systematic name (3S,6S)-3-(4-hydroxybenzyl)-6-(propan-2-yl)piperazine-2,5-dione, is a member of the diketopiperazine (DKP) family of cyclic dipeptides. DKPs are a diverse and widely distributed class of natural products found in various organisms, including bacteria, fungi, and marine invertebrates. They are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. The discovery of Cyclo(Tyr-Val) has contributed to the growing library of known DKPs and provides a new molecular entity for further scientific exploration.

Discovery and History

Cyclo(L-Tyr-L-Val) was first isolated and characterized in 2013 by Tian and colleagues from the marine actinomycete, Nocardiopsis gilva YIM 90087.[1][2][3] This discovery was part of a broader investigation into the secondary metabolites of this halophilic actinomycete. Subsequently, Cyclo(Tyr-Val) has also been identified as a metabolite produced by the marine bacterium Pseudomonas putida, isolated from the sponge Haliclona sp.

Initial biological activity screenings of Cyclo(L-Tyr-L-Val) reported in the discovery paper indicated that the compound was inactive as an antioxidant, antitumor, or antifungal agent.[2][3] Despite this initial lack of activity, its presence in patents with broad therapeutic claims suggests continued interest in its potential applications.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(Tyr-Val) is presented in the table below.

| Property | Value | Reference |

| Systematic Name | (3S,6S)-3-(4-hydroxybenzyl)-6-(propan-2-yl)piperazine-2,5-dione | [4] |

| Synonyms | Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr) | [2] |

| CAS Number | 21754-25-6 | [2][4] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [2][4] |

| Molecular Weight | 262.3 g/mol | [2][4] |

| Appearance | White solid | [3] |

| Purity | >95% by HPLC | [2][3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [2][3] |

| Storage | -20°C | [2][3] |

Experimental Protocols

Isolation of Cyclo(L-Tyr-L-Val) from Nocardiopsis gilva

The following protocol is based on the initial discovery and isolation of Cyclo(L-Tyr-L-Val).

4.1.1. Fermentation

A detailed fermentation protocol for the cultivation of Nocardiopsis gilva to produce Cyclo(L-Tyr-L-Val) would typically involve the following steps. Specific media components and culture conditions from the primary literature are essential for reproducibility.

4.1.2. Extraction and Fractionation

The extraction and fractionation process for isolating Cyclo(L-Tyr-L-Val) generally follows a standard natural product chemistry workflow.

Caption: General workflow for the isolation of Cyclo(Tyr-Val).

4.1.3. Structure Elucidation

The structure of the isolated Cyclo(L-Tyr-L-Val) was determined using a combination of spectroscopic techniques.

| Technique | Key Findings |

| Mass Spectrometry (MS) | The molecular formula was established as C₁₄H₁₈N₂O₃ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. |

| ¹H NMR Spectroscopy | The proton NMR spectrum revealed signals corresponding to a tyrosine residue (aromatic protons and β-methylene protons) and a valine residue (α-proton, β-proton, and two methyl groups). |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum showed resonances for all 14 carbons, including two amide carbonyls, the aromatic carbons of the tyrosine side chain, and the aliphatic carbons of both amino acid residues. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments were used to establish the connectivity of protons and carbons within the tyrosine and valine spin systems and to confirm the cyclic dipeptide structure. |

4.2. Chemical Synthesis

Caption: A plausible synthetic route for Cyclo(Tyr-Val).

Biological Activity

As previously mentioned, the initial report on Cyclo(L-Tyr-L-Val) indicated a lack of significant activity in the assays performed.[2][3] Specifically, it was found to be inactive as an antioxidant, antitumor, or antifungal agent.

It is important to note that the biological activity of diketopiperazines can be highly specific and dependent on the constituent amino acids, their stereochemistry, and the overall conformation of the molecule. Therefore, the absence of activity in a limited set of initial screens does not preclude the possibility of other, as-yet-undiscovered biological functions. Further research is warranted to explore a wider range of biological targets and assay systems.

Conclusion and Future Perspectives

Cyclo(Tyr-Val) is a structurally characterized diketopiperazine with a documented natural origin. While its own biological activity profile remains largely unexplored beyond initial negative reports, its chemical structure places it within a class of compounds of significant interest to the pharmaceutical and biotechnology industries.

Future research on Cyclo(Tyr-Val) could focus on several key areas:

-

Comprehensive Biological Screening: A broader and more diverse panel of biological assays could uncover previously unknown activities.

-

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of analogs with modifications to the tyrosine and valine side chains could lead to the discovery of potent and selective bioactive compounds.

-

Investigation of its Ecological Role: Understanding the function of Cyclo(Tyr-Val) in its producing organisms, Nocardiopsis gilva and Pseudomonas putida, could provide insights into its natural role and potential applications.

This technical guide provides a solid foundation of the current knowledge on Cyclo(Tyr-Val), with the aim of stimulating further research into this and other related diketopiperazines.

References

Cyclo(Tyr-Val): A Technical Guide to a Diketopiperazine Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Val), a diketopiperazine secondary metabolite, has been identified in various microorganisms, including the fungus Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] As a member of the 2,5-diketopiperazine class of cyclic peptides, it represents a structurally intriguing molecule. Despite its classification among a group of compounds known for diverse biological activities, current research indicates that Cyclo(Tyr-Val) itself exhibits limited bioactivity in several standard assays. This technical guide provides a comprehensive overview of the existing knowledge on Cyclo(Tyr-Val), including its chemical properties, reported biological activities (or lack thereof), and detailed experimental methodologies for its study. Furthermore, it explores the broader context of diketopiperazine biosynthesis and potential, yet unconfirmed, roles in intercellular signaling such as quorum sensing.

Chemical and Physical Properties

Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide formed from the amino acids tyrosine and valine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 262.30 g/mol | [1] |

| CAS Number | 21754-25-6 | [1][4] |

| Appearance | White solid | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [3][5][6] |

Biological Activities and Quantitative Data

The biological activity of Cyclo(Tyr-Val) has been investigated in a limited number of studies. Notably, a 2013 study that isolated Cyclo(Tyr-Val) from the marine actinomycete Nocardiopsis gilva reported it to be inactive as an antioxidant, antitumor, or antifungal agent.[5][6]

Another study isolated Cyclo(Tyr-Val) from the marine bacterium Pseudomonas putida while investigating compounds with anti-diatom activity. While other compounds from the same extract showed significant activity, the specific activity of Cyclo(Tyr-Val) was not highlighted as significant.[2]

To date, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the biological activities of Cyclo(Tyr-Val). The table below reflects the current state of knowledge.

| Activity | Organism/Assay | Result | Quantitative Data (e.g., IC50) | Reference |

| Antioxidant | Not specified | Inactive | Not Available | [5][6] |

| Antitumor | Not specified | Inactive | Not Available | [5][6] |

| Antifungal | Not specified | Inactive | Not Available | [5][6] |

| Anti-diatom | Not specified | Not reported as significant | Not Available | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of Cyclo(Tyr-Val) are not extensively published. However, based on general methods for diketopiperazine chemistry, the following workflows can be proposed.

General Isolation Protocol from Bacterial Culture

This protocol outlines a general procedure for the isolation of diketopiperazines like Cyclo(Tyr-Val) from a bacterial source, such as Pseudomonas putida.[2]

Caption: A generalized workflow for the isolation and identification of Cyclo(Tyr-Val).

Hypothetical Solid-Phase Synthesis Protocol

A solid-phase synthesis approach for Cyclo(Tyr-Val) can be hypothesized based on standard peptide chemistry.

Caption: A proposed workflow for the solid-phase synthesis of Cyclo(Tyr-Val).

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by Cyclo(Tyr-Val) is currently lacking in the scientific literature. However, as a diketopiperazine, its biosynthesis and potential interactions can be discussed in a broader context.

Biosynthesis of Diketopiperazines

Diketopiperazines are synthesized in microorganisms primarily through two main pathways: one involving nonribosomal peptide synthetases (NRPSs) and another utilizing cyclodipeptide synthases (CDPSs). The CDPS pathway is more recently recognized and involves the use of two aminoacyl-tRNAs as substrates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Quorum Sensing Inhibition by Cyclic Dipeptides: A Technical Guide for Researchers

An In-depth Exploration of Mechanisms, Quantitative Data, and Experimental Methodologies for Drug Discovery and Development

The rise of antibiotic resistance necessitates novel therapeutic strategies that disarm pathogens rather than directly kill them. Quorum sensing (QS), a bacterial cell-to-cell communication system governing virulence and biofilm formation, has emerged as a promising target. Cyclic dipeptides (CDPs), a class of naturally occurring small molecules, have demonstrated significant potential as QS inhibitors. This technical guide provides a comprehensive overview of the inhibition of quorum sensing by cyclic dipeptides, designed for researchers, scientists, and drug development professionals. We delve into the core mechanisms, present a quantitative analysis of their efficacy, and provide detailed experimental protocols for their evaluation.

The Core Mechanism: Competitive Inhibition of Quorum Sensing Receptors

Cyclic dipeptides primarily exert their anti-quorum sensing effects by acting as competitive antagonists of LuxR-type transcriptional regulators. In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) autoinducers, which bind to and activate their cognate LuxR-type receptors. This activation triggers the expression of a suite of genes responsible for virulence factor production and biofilm formation.

Cyclic dipeptides, due to their structural similarities to the AHL signaling molecules, can bind to the same ligand-binding pocket on the LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa and CviR in Chromobacterium violaceum.[1][2][3][4][5][6] This competitive binding prevents the native AHL from activating the receptor, thereby inhibiting the downstream signaling cascade and suppressing the expression of QS-controlled genes.[3][4] Molecular docking studies have provided further evidence for this competitive binding mechanism.[3]

Quantitative Analysis of Quorum Sensing Inhibition by Cyclic Dipeptides

The efficacy of various cyclic dipeptides in inhibiting quorum sensing has been quantified in numerous studies. The following tables summarize the inhibitory effects of specific CDPs on key QS-regulated phenotypes in Pseudomonas aeruginosa PAO1 and Chromobacterium violaceum CV026.

Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1 by Cyclic Dipeptides

| Cyclic Dipeptide | Concentration | Pyocyanin (B1662382) Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Reference(s) |

| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 41% | 32% | 20% | [3] |

| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 47% | 8% | 5% | [3] |

| Cyclo(L-Pro-L-Phe) | 1.8 mM | 73% | 61% | 77% | [3] |

| Cyclo(L-Trp-L-Ser) | 1 mM | ~40% | Not Reported | Not Reported | |

| c(WE) | 1 mM | 75% | Not Reported | Not Reported | [7] |

| c(WT) | 1 mM | 70% | Not Reported | Not Reported | [7] |

| c(wS) | 1 mM | 89% | Not Reported | Not Reported | [7] |

| c(Ws) | 1 mM | 81% | Not Reported | Not Reported | [7] |

| c(ws) | 1 mM | 86% | Not Reported | Not Reported | [7] |

Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa PAO1 by Cyclic Dipeptides

| Cyclic Dipeptide | Concentration | Biofilm Inhibition (%) | Reference(s) |

| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% | [3] |

| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% | [3] |

| Cyclo(L-Pro-L-Phe) | 1.8 mM | 48% | [3] |

| Cyclo(L-Trp-L-Ser) | 1 mM | 53% | [7] |

| c(wS) | 1 mM | 54% | [7] |

| c(Ws) | 1 mM | 56% | [7] |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 48% | [8] |

Table 3: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum CV026 by Cyclic Dipeptides

| Cyclic Dipeptide | Concentration | Violacein Inhibition (%) | Reference(s) |

| Tryptophan-containing CDPs (various) | 1 mM | 40-60% | [7] |

| Cyclo(L-Trp-L-Ser) (analog) | 1 mg/mL | ~50% |

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the key quorum sensing pathways in P. aeruginosa and C. violaceum and the proposed mechanism of inhibition by cyclic dipeptides.

Detailed Experimental Protocols

Accurate and reproducible assessment of quorum sensing inhibition is critical for the development of new anti-virulence agents. The following are detailed methodologies for key experiments cited in the literature.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QS inhibitors due to the easily quantifiable colorimetric output.[7][9][10][11][12]

Experimental Workflow:

Methodology:

-

Bacterial Strain and Culture Conditions: Use Chromobacterium violaceum CV026, a mutant that does not produce its own AHL but responds to exogenous AHLs. Grow an overnight culture in Luria-Bertani (LB) broth at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add LB broth and serial dilutions of the cyclic dipeptide to be tested.

-

Inoculation and Induction: Inoculate each well with the overnight culture of C. violaceum CV026 (adjusted to a specific optical density, e.g., OD600 of 0.1). Add a constant sub-inhibitory concentration of the AHL inducer, N-hexanoyl-L-homoserine lactone (C6-HSL), to each well to induce violacein production. Include positive (AHL only) and negative (no AHL, no CDP) controls.

-

Incubation: Incubate the plate at 30°C for 24 hours with shaking.

-

Quantification: After incubation, add a cell-lysing agent like 10% SDS to each well and mix to release the violacein pigment.[13] Measure the absorbance at 585 nm to quantify the violacein and at 600 nm to measure bacterial growth.

-

Data Analysis: Calculate the percentage of violacein inhibition for each CDP concentration relative to the positive control, normalized to bacterial growth to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Pyocyanin Quantification Assay in Pseudomonas aeruginosa

Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa under the control of the QS system.[1][14][15][16][17]

Experimental Workflow:

Methodology:

-

Culture Preparation: Grow Pseudomonas aeruginosa PAO1 in a suitable medium, such as King's A medium, in the presence of varying concentrations of the test cyclic dipeptide for 24-48 hours at 37°C with shaking.

-

Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.

-

Pyocyanin Extraction:

-

Add chloroform to the supernatant and vortex to extract the pyocyanin into the organic phase (which will turn blue).

-

Separate the chloroform layer and add 0.2 M HCl. Vortex again to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

-

-

Quantification: Measure the absorbance of the pink aqueous phase at 520 nm using a spectrophotometer.

-

Data Analysis: Calculate the concentration of pyocyanin using the molar extinction coefficient. Determine the percentage of inhibition for each CDP concentration compared to the untreated control.

Elastase Activity Assay in Pseudomonas aeruginosa

Elastase is a key protease virulence factor in P. aeruginosa, and its production is regulated by the las QS system.[18][19][20][21]

Experimental Workflow:

Methodology:

-

Culture and Supernatant Preparation: Grow P. aeruginosa PAO1 cultures with and without the test CDPs as described for the pyocyanin assay. Collect the cell-free supernatant after centrifugation.

-